

MTH1 Degradar-1: Application Notes and Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: MTH1 degrader-1

Cat. No.: B15621252

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **MTH1 degrader-1** in cell-based assays. This document outlines the mechanism of action, key quantitative data, and detailed protocols for assessing the efficacy and cellular effects of this degrader.

Introduction

MutT Homolog 1 (MTH1), a nudix hydrolase, plays a critical role in preventing the incorporation of damaged nucleotides into DNA, a function that is particularly vital for cancer cells due to their high levels of reactive oxygen species (ROS) and metabolic activity.[1] MTH1 sanitizes the nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP, thereby preventing DNA damage and maintaining genomic stability.[2][3] Elevated MTH1 expression is observed in various cancers and is associated with tumor progression and poor prognosis.[2][4]

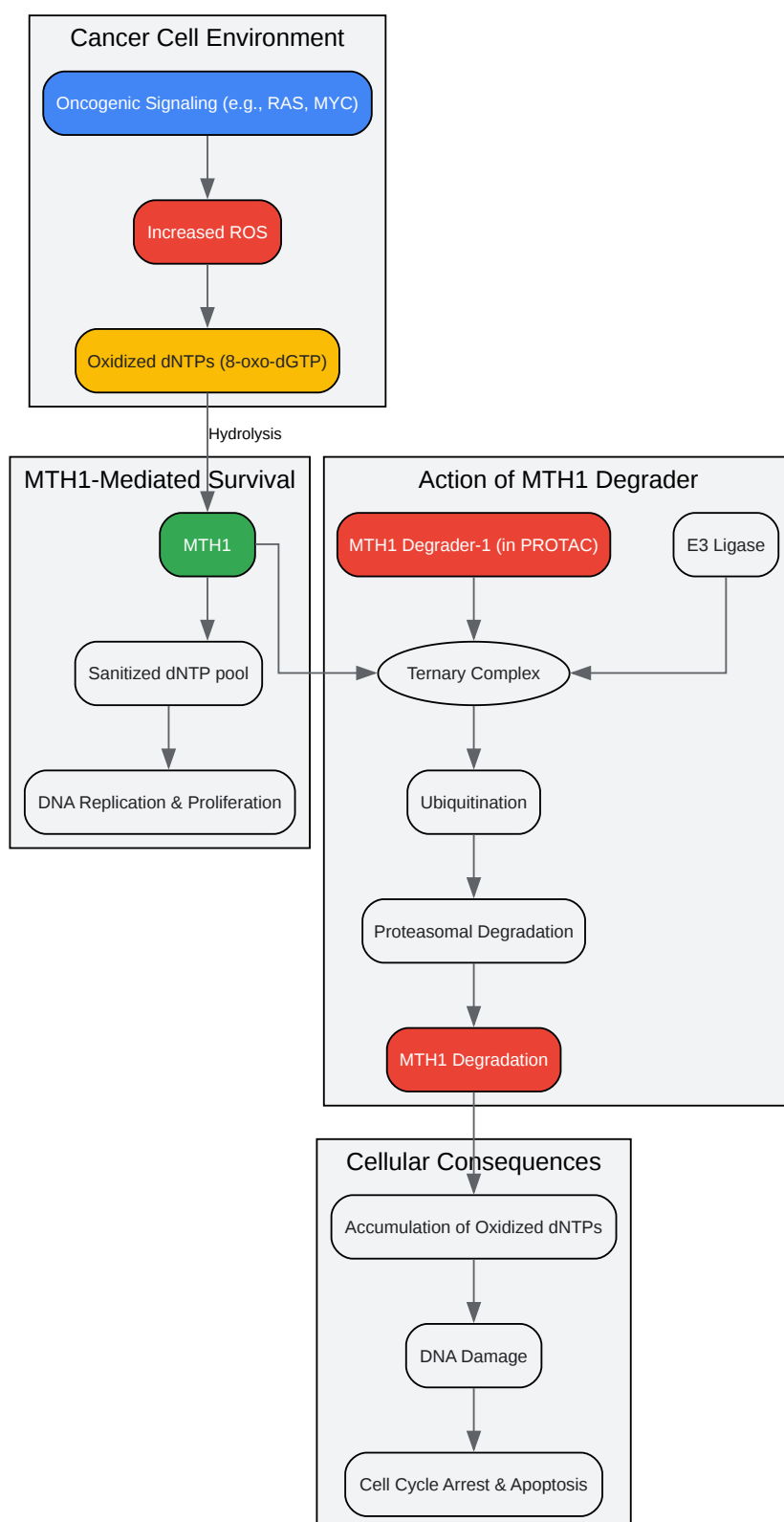
MTH1 degrader-1 is a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as aTAG 4531.[3][5] These heterobifunctional molecules are designed to induce the degradation of a target protein through the ubiquitin-proteasome system. The aTAG system utilizes MTH1 as a tag fused to a protein of interest, allowing for its targeted degradation.[6] **MTH1 degrader-1** itself is a ligand for MTH1 and a crucial building block for creating these powerful research tools.[5]

Mechanism of Action

MTH1 degrader-1 is incorporated into a PROTAC molecule, which brings the MTH1 protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of MTH1, marking it for degradation by the 26S proteasome. The degradation of MTH1 leads to an accumulation of oxidized nucleotides in cancer cells, resulting in DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][7] This targeted degradation strategy offers a powerful approach to specifically eliminate cancer cells that are highly dependent on MTH1 for survival.[4]

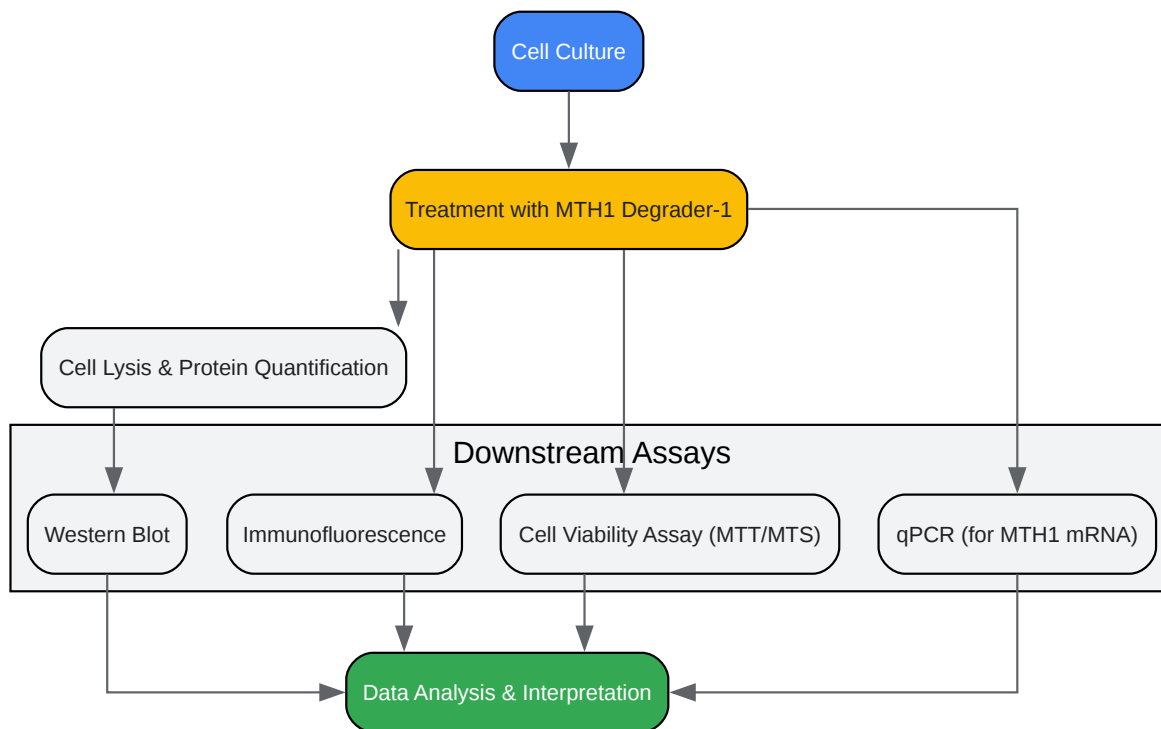
Signaling Pathway and Experimental Workflow

To visualize the MTH1 signaling pathway and the experimental workflow for assessing **MTH1 degrader-1**, the following diagrams are provided.



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Caption: MTH1 Signaling Pathway and Degradation Action.



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